molecular formula C7H8N4O B1419045 3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine CAS No. 1186609-65-3

3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine

Cat. No.: B1419045
CAS No.: 1186609-65-3
M. Wt: 164.16 g/mol
InChI Key: GIIQPCQVPGBPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in medicinal chemistry and drug design .

Biochemical Analysis

Biochemical Properties

3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell, leading to changes in cellular functions.

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, it can alter the phosphorylation status of key signaling molecules, thereby modulating pathways such as the MAPK/ERK pathway . This modulation can lead to changes in gene expression and metabolic activities within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to a cascade of downstream effects, including changes in gene expression and cellular functions . Additionally, it may also interact with other proteins, altering their conformation and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular functions, which are observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects . Threshold effects are often observed, where a minimal effective dose is required to achieve the desired biological activity. Toxicity studies have shown that high doses can lead to adverse effects, including cellular damage and organ toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites within the cell . Understanding these pathways is crucial for determining the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments. The compound’s distribution can affect its overall biological activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and increase its efficacy in modulating cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine typically involves the formation of the pyrazolopyridine core followed by functionalization. One common method starts with the reaction of 3-methoxyaniline with ethyl acetoacetate to form an intermediate, which is then cyclized using hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific kinases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Uniqueness: 3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for drug design and other scientific research applications .

Properties

IUPAC Name

3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-12-7-5-2-4(8)3-9-6(5)10-11-7/h2-3H,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIQPCQVPGBPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC2=C1C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657921
Record name 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186609-65-3
Record name 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine
Reactant of Route 2
3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine
Reactant of Route 3
Reactant of Route 3
3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine
Reactant of Route 4
Reactant of Route 4
3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine
Reactant of Route 5
Reactant of Route 5
3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine
Reactant of Route 6
3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.